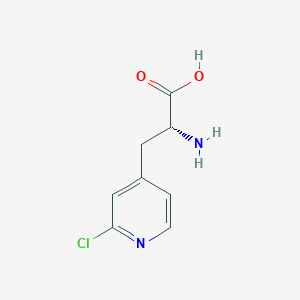

(2R)-2-Amino-3-(2-chloropyridin-4-YL)propanoic acid

Description

Properties

Molecular Formula |

C8H9ClN2O2 |

|---|---|

Molecular Weight |

200.62 g/mol |

IUPAC Name |

(2R)-2-amino-3-(2-chloropyridin-4-yl)propanoic acid |

InChI |

InChI=1S/C8H9ClN2O2/c9-7-4-5(1-2-11-7)3-6(10)8(12)13/h1-2,4,6H,3,10H2,(H,12,13)/t6-/m1/s1 |

InChI Key |

LHQLWGWKBFFKJA-ZCFIWIBFSA-N |

Isomeric SMILES |

C1=CN=C(C=C1C[C@H](C(=O)O)N)Cl |

Canonical SMILES |

C1=CN=C(C=C1CC(C(=O)O)N)Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Pyridinyl Intermediate

Chlorination of Pyridine:

Pyridine can be selectively chlorinated at the 2-position using chlorinating agents under controlled conditions to produce 2-chloropyridine, which serves as a key intermediate.Functionalization of 2-Chloropyridine:

The 4-position of 2-chloropyridine can be functionalized via halogen-metal exchange or palladium-catalyzed coupling to introduce substituents or linkers for amino acid attachment.

Construction of the Amino Acid Side Chain

Asymmetric Synthesis:

The stereocenter at the α-carbon is introduced using chiral auxiliaries or catalysts. For instance, starting from chiral precursors such as (R)-configured amino acid derivatives or employing asymmetric hydrogenation can ensure the desired (2R) stereochemistry.Coupling Reactions:

The 2-chloropyridin-4-yl moiety is coupled to the amino acid backbone using palladium-catalyzed cross-coupling reactions (e.g., Buchwald–Hartwig amination or Suzuki coupling) under inert atmosphere and optimized solvent conditions.

Protection and Deprotection

Amino Group Protection:

The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine to prevent unwanted side reactions during coupling.Deprotection:

The Boc group is removed by treatment with trifluoroacetic acid (TFA) or other acidic conditions to yield the free amino acid.

Reaction Conditions and Reagents

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Chlorination of pyridine | Chlorinating agents (e.g., N-chlorosuccinimide) | Controlled temperature to ensure selectivity |

| Amino group protection | Boc-Cl, triethylamine, dichloromethane (DCM) | Protects amino group during coupling |

| Cross-coupling reaction | Pd catalyst (e.g., Pd2(dba)3), ligands, base | Solvents like THF, toluene; inert atmosphere needed |

| Deprotection | Trifluoroacetic acid (TFA) | Removes Boc group to yield free amino acid |

Purification and Characterization

Purification:

High-performance liquid chromatography (HPLC) is commonly used to purify the final product, ensuring high enantiomeric purity and removal of side products.Characterization:

Nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and optical rotation measurements confirm the structure and stereochemistry of the compound.

Summary Table of Preparation Methods

| Method Step | Description | Key Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| Starting material prep | Chlorination of pyridine to 2-chloropyridine | Chlorinating agent, controlled temp | 2-Chloropyridine intermediate |

| Amino group protection | Boc protection of amino group | Boc-Cl, triethylamine, DCM | Protected amino acid intermediate |

| Coupling reaction | Pd-catalyzed coupling of 2-chloropyridin-4-yl to backbone | Pd catalyst, ligands, base, inert atmosphere | Formation of C-C bond, key intermediate |

| Deprotection | Removal of Boc protecting group | TFA | Free amino acid product |

| Purification | HPLC purification | Reverse-phase HPLC | High purity and enantiomeric excess |

Research Findings and Optimization

Yield Optimization:

Reaction conditions such as temperature, solvent choice, and catalyst loading are optimized to maximize yield and stereoselectivity.Stereochemical Control:

Use of chiral auxiliaries or ligands in catalytic systems ensures high enantiomeric excess of the (2R) isomer.Scalability: Industrial synthesis may employ continuous flow reactors and high-throughput screening to optimize large-scale production.

Scientific Research Applications

Pharmaceutical Development

The compound plays a crucial role in the development of new pharmaceuticals. Its structural characteristics allow it to serve as a precursor for synthesizing bioactive compounds, particularly those targeting neurotransmitter receptors. Research indicates that (2R)-2-Amino-3-(2-chloropyridin-4-YL)propanoic acid can modulate glutamate receptors, which are essential for synaptic plasticity and memory formation. This interaction suggests its potential use in treating neurological disorders such as Alzheimer's disease and other cognitive impairments.

Table 1: Potential Therapeutic Applications

| Application Area | Description |

|---|---|

| Neurological Disorders | Modulation of glutamate receptors may aid in cognitive enhancement. |

| Antidepressant Development | Potential as an agonist for serotonin receptors influencing mood regulation. |

| Neuroprotection | Possible protective effects against neurodegenerative diseases. |

Biochemical Research

In biochemical research, (2R)-2-Amino-3-(2-chloropyridin-4-YL)propanoic acid is utilized as a research tool to study receptor interactions and signal transduction pathways. Its ability to influence neurotransmitter systems makes it a candidate for investigating mechanisms underlying synaptic transmission and plasticity.

Case Study: Synaptic Activity Modulation

A study evaluated the effects of (2R)-2-Amino-3-(2-chloropyridin-4-YL)propanoic acid on synaptic activity in rodent models. Results indicated that the compound significantly enhanced synaptic responses, suggesting its utility in pharmacological studies aimed at understanding synaptic mechanisms.

Synthesis of Analogues

The compound is also significant in synthetic organic chemistry, where it serves as a building block for creating analogues with varied biological activities. The chloropyridine moiety allows for diverse nucleophilic substitution reactions, enabling further modifications that can enhance pharmacological properties or selectivity towards specific biological targets.

Table 2: Synthetic Pathways

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | Chlorine atom can be replaced by amines or alcohols. |

| Acylation | Amino group participates in acylation reactions. |

| Alkylation | Versatile for producing alkylated derivatives. |

Research has demonstrated that (2R)-2-Amino-3-(2-chloropyridin-4-YL)propanoic acid exhibits notable biological activity beyond neurotransmitter modulation. Preliminary studies suggest its potential antibacterial properties and anticancer effects, particularly against specific cancer cell lines.

| Activity Type | Findings |

|---|---|

| Antibacterial | Effective against multi-drug resistant strains of bacteria. |

| Anticancer | Inhibitory effects observed in breast cancer cell lines (e.g., MCF-7). |

Future Research Directions

Ongoing research aims to elucidate the full pharmacological profile of (2R)-2-Amino-3-(2-chloropyridin-4-YL)propanoic acid, including its mechanisms of action at the molecular level and its therapeutic potential across various diseases. Further investigations into its safety profile and efficacy in clinical settings are necessary to establish its viability as a therapeutic agent.

Mechanism of Action

The mechanism of action of (2R)-2-Amino-3-(2-chloropyridin-4-YL)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites on enzymes, inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular processes and physiological responses .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Compounds :

(2R)-2-Amino-3-(oxan-4-yl)propanoic acid hydrochloride (CAS: 128583-07-3) Structure: Features a tetrahydropyran (oxan-4-yl) group instead of 2-chloropyridin-4-yl. The hydrochloride salt enhances solubility compared to the free acid form of the target compound .

H-L-Sec(NPE)-OH·HCl (C11H14N2O4Se·HCl) Structure: Selenocysteine derivative with a nitro-phenyl ethyl (NPE) group. Properties: The selenium atom and nitro group introduce redox activity and electron-withdrawing effects, contrasting with the chlorine atom’s lipophilicity in the target compound .

L-Dopa (2-amino-3-(3,4-dihydroxyphenyl)propanoic acid) Structure: Contains a catechol (3,4-dihydroxyphenyl) group. Properties: The hydroxyl groups enable hydrogen bonding and oxidative susceptibility, unlike the stable, chlorinated pyridine in the target compound. L-Dopa’s role as a LAT1 transporter substrate highlights the impact of substituents on biological uptake .

3-Amino-3-(pyridin-4-yl)propanoic acid Structure: A β-amino acid with a pyridin-4-yl group. Properties: The β-amino acid configuration alters metabolic pathways compared to α-amino acids, while the pyridine’s position (4-yl vs. 2-chloro-4-yl) affects electronic interactions .

Data Table :

Key Findings :

- Lipophilicity : The 2-chloropyridin-4-yl group in the target compound increases logP compared to hydroxyl-rich L-Dopa or ether-containing oxan-4-yl derivatives, suggesting improved membrane permeability .

- Stability : The chlorine atom stabilizes the pyridine ring against oxidation, contrasting with L-Dopa’s catechol group, which is prone to degradation .

- Stereochemistry : The (2R) configuration may enhance target specificity compared to racemic mixtures (e.g., oxolan-2-yl derivatives in ), which could exhibit mixed biological effects .

Research Implications

- Drug Design: The chloropyridine moiety’s aromaticity and electron-withdrawing properties make the target compound a candidate for metalloenzyme inhibition or receptor antagonism, distinct from selenocysteine’s redox roles .

- Transport Mechanisms : Unlike L-Dopa, the target compound’s lack of hydroxyl groups may limit LAT1 transporter uptake, necessitating structural modifications for CNS delivery .

- Synthetic Utility: As a halogenated aromatic amino acid, it serves as a building block for bioactive molecules, contrasting with β-amino acids used in peptidomimetics .

Biological Activity

(2R)-2-Amino-3-(2-chloropyridin-4-YL)propanoic acid is a chiral heterocyclic amino acid that has garnered attention in pharmacological research due to its significant biological activity. This compound, characterized by its unique structure featuring a pyridine ring with a chlorine substitution, exhibits properties that make it a candidate for various therapeutic applications, particularly in the modulation of neurotransmitter systems.

- Molecular Formula : C8H10ClN2O2

- Molecular Weight : Approximately 200.62 g/mol

- Structural Features :

- Contains a chiral center at the second carbon.

- The presence of the chloropyridine moiety enhances its reactivity and biological interactions.

Research indicates that (2R)-2-Amino-3-(2-chloropyridin-4-YL)propanoic acid functions primarily as an agonist for specific receptors in the central nervous system (CNS). Its structural similarity to natural neurotransmitters allows it to interact with various biological targets, influencing neurotransmission and synaptic plasticity. The compound has been shown to modulate glutamate receptors, which are crucial for memory formation and cognitive functions.

Neurotransmitter Modulation

The compound's interaction with glutamate receptors suggests potential applications in treating neurological disorders. Studies have demonstrated its ability to enhance synaptic transmission, which could be beneficial in conditions such as Alzheimer's disease and other cognitive impairments.

Case Studies and Research Findings

-

Synaptic Plasticity :

- A study indicated that (2R)-2-Amino-3-(2-chloropyridin-4-YL)propanoic acid significantly increased long-term potentiation (LTP) in hippocampal slices, suggesting enhanced synaptic efficacy .

-

Neuroprotective Effects :

- In vitro experiments showed that the compound reduced neuronal apoptosis induced by excitotoxicity, indicating its potential neuroprotective properties .

-

Behavioral Studies :

- Animal models treated with (2R)-2-Amino-3-(2-chloropyridin-4-YL)propanoic acid exhibited improved performance in memory tasks, correlating with increased glutamate receptor activity .

Comparative Analysis with Related Compounds

To understand the unique properties of (2R)-2-Amino-3-(2-chloropyridin-4-YL)propanoic acid, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| (2R)-2-Amino-3-(pyridin-4-YL)propanoic acid | C8H10N2O2 | Lacks chlorine; used in similar biological studies |

| (2R)-2-Amino-3-(5-chloropyridin-3-YL)propanoic acid | C8H11ClN2O2 | Different chlorination pattern; affects receptor binding |

| (2R)-2-Amino-3-(oxan-4-YL)propanoic acid | C8H11NO3 | Contains an oxane ring; distinct chemical behavior |

This table illustrates how variations in substitution patterns can influence biological activity and chemical reactivity, highlighting the uniqueness of (2R)-2-Amino-3-(2-chloropyridin-4-YL)propanoic acid within this class of molecules.

Future Directions and Research Opportunities

Given its promising biological activity, further research is warranted to explore:

- Pharmacokinetics and Toxicology : Understanding the absorption, distribution, metabolism, and excretion (ADME) profiles will be crucial for developing this compound into a therapeutic agent.

- Clinical Applications : Investigating its efficacy in clinical settings for neurodegenerative diseases could provide insights into new treatment modalities.

Q & A

Q. What are the recommended methods for synthesizing (2R)-2-Amino-3-(2-chloropyridin-4-yl)propanoic acid with high enantiomeric purity?

- Methodological Answer : Enantioselective synthesis can be achieved via biocatalytic approaches using immobilized enzymes (e.g., SwCNTNH₂-PAL) for stereoselective biotransformations in batch mode . Asymmetric catalysis employing chiral ligands (e.g., oxazaborolidines) or chiral auxiliaries (e.g., Evans’ oxazolidinones) is also effective. Post-synthesis purification via chiral HPLC or crystallization with resolving agents (e.g., tartaric acid derivatives) ensures enantiomeric purity. Structural analogs in and highlight the utility of halogenated pyridine precursors in similar syntheses.

Q. How can the structural configuration of (2R)-2-Amino-3-(2-chloropyridin-4-yl)propanoic acid be confirmed using spectroscopic techniques?

- Methodological Answer : Use a combination of:

- NMR : ¹H/¹³C NMR for backbone assignment; 2D techniques (COSY, NOESY) to confirm stereochemistry and spatial proximity of the chloropyridinyl group .

- X-ray crystallography : For absolute configuration determination (if single crystals are obtainable).

- Circular Dichroism (CD) : To validate chirality by comparing optical activity with known D/L-amino acid standards .

- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight and fragmentation patterns.

Q. What are the key considerations for optimizing solubility and stability in aqueous buffers for in vitro studies?

- Methodological Answer :

- pH Adjustment : Use buffers near the compound’s pKa (~2.3 for carboxyl, ~9.8 for amino groups) to enhance solubility. Phosphate-buffered saline (PBS) at pH 7.4 is common but may require co-solvents (e.g., DMSO ≤1%) .

- Derivatization : Convert to ester prodrugs (e.g., methyl esters) for improved membrane permeability, followed by enzymatic hydrolysis in biological systems.

- Storage : Lyophilize and store at -20°C under inert gas to prevent degradation. Avoid prolonged exposure to light due to the chloropyridinyl group’s photosensitivity .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported bioactivity data across different cell models?

- Methodological Answer :

- Standardized Assays : Use isogenic cell lines to minimize genetic variability. Include positive controls (e.g., known receptor agonists/antagonists) in all experiments .

- Metabolic Profiling : Quantify intracellular metabolite levels (via LC-MS) to assess compound stability and active vs. inactive forms .

- Impurity Analysis : Employ HPLC-MS to rule out batch-specific impurities (e.g., diastereomers or chloropyridine byproducts) that may skew bioactivity .

Q. How can computational modeling predict the binding affinity of this compound to neuronal receptors?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., NMDA or GABA receptors). Focus on the chloropyridinyl moiety’s electrostatic contributions .

- Molecular Dynamics (MD) Simulations : Simulate binding stability in explicit solvent (e.g., TIP3P water) over 100+ ns to assess conformational changes.

- QSAR Models : Train models on analogs (e.g., fluoropyridinyl derivatives in ) to predict affinity trends. Validate predictions with surface plasmon resonance (SPR) or radioligand binding assays.

Q. What analytical approaches are critical for detecting trace impurities in novel catalytic syntheses?

- Methodological Answer :

- HPLC-MS with Charged Aerosol Detection (CAD) : Quantifies non-UV-active impurities (e.g., des-chloro byproducts) .

- Chiral GC-MS : Resolves enantiomeric impurities below 0.1% using β-cyclodextrin columns.

- NMR Spiking : Add reference standards (e.g., ’s impurity N) to identify unknown peaks via chemical shift matching.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.